molecular formula C14H18Cl2N2O4 B2707914 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047682-54-1

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2707914
CAS No.: 1047682-54-1
M. Wt: 349.21
InChI Key: AHGGJVBSIARQBY-UHFFFAOYSA-N
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Description

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with 3,5-dichloronitrobenzene, the compound undergoes nitration followed by reduction to form 3,5-dichloroaniline.

    Amidation: The 3,5-dichloroaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate amide.

    Acylation: The intermediate is further acylated with succinic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.

    Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amino and methoxypropyl groups can form hydrogen bonds and other interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((3,5-Dichlorophenyl)amino)-2-aminobutanoic acid: Lacks the methoxypropyl group, resulting in different chemical properties.

    4-((3,5-Dichlorophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid: Similar structure but with a different alkyl chain, affecting its reactivity and applications.

Uniqueness

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4/c1-22-4-2-3-17-12(14(20)21)8-13(19)18-11-6-9(15)5-10(16)7-11/h5-7,12,17H,2-4,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGJVBSIARQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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